SN38-COOH, also known as 7-ethyl-10-hydroxycamptothecin carboxylic acid, is a derivative of SN38, which is the active metabolite of the chemotherapeutic agent irinotecan. This compound plays a significant role in cancer treatment due to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication. By preventing DNA strand re-ligation, SN38-COOH induces apoptosis in cancer cells, making it a valuable component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .
SN38-COOH is classified under the category of camptothecin derivatives. It is primarily synthesized for use in research and therapeutic applications, particularly in oncology. The compound has been studied extensively for its potential to enhance the efficacy of existing cancer treatments while minimizing side effects associated with conventional chemotherapy .
The synthesis of SN38-COOH typically involves the modification of the hydroxyl group at the C10 position of SN38 to introduce a carboxylic acid functional group. This transformation can be achieved through various methods, including:
For instance, one reported method involves the use of N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction between SN38 and carboxylic acid derivatives . The resulting compound is characterized by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
The molecular structure of SN38-COOH retains the core camptothecin framework with an ethyl group at position seven and a hydroxyl group at position ten, which is transformed into a carboxylic acid. The chemical formula is , and its molecular weight is approximately 425.41 g/mol. The structural modifications enhance its solubility and stability, which are critical for its application in drug formulations .
SN38-COOH can undergo various chemical reactions that are essential for its application in drug development:
The reactions are typically optimized for yield and specificity, ensuring that the active metabolite is effectively delivered in therapeutic contexts.
The mechanism of action of SN38-COOH involves its role as a topoisomerase I inhibitor. Upon administration, it binds to the enzyme-DNA complex during replication, preventing the re-ligation of DNA strands after they have been cleaved. This leads to the accumulation of DNA breaks, ultimately triggering cell death through apoptosis. The enhanced solubility and stability provided by the carboxylic acid modification improve its bioavailability and therapeutic index compared to its parent compound, irinotecan .
SN38-COOH exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems that maximize therapeutic outcomes while minimizing adverse effects .
SN38-COOH is primarily utilized in cancer research and therapeutic development. Its applications include:
The ongoing research into SN38-COOH continues to explore its potential in improving cancer treatment protocols through innovative drug delivery systems .
SN38-COOH (7-ethyl-10-hydroxycamptothecin-10-carboxylic acid) is a carboxyl-functionalized derivative of SN38, the active metabolite of irinotecan. Its design enables site-specific conjugation to monoclonal antibodies (mAbs) via engineered linkers, forming stable ADCs with enhanced therapeutic indices. Unlike parental SN38, the carboxyl group at the C10 position provides a chemical handle for controlled bioconjugation while preserving the topoisomerase I (TOP1) inhibitory activity critical for antitumor efficacy. Key ADC examples include:
Table 1: ADCs Utilizing SN38-COOH
ADC Name | Target Antigen | Linker Chemistry | DAR | Clinical Indication |
---|---|---|---|---|
Sacituzumab govitecan | Trop-2 | Hydrolyzable CL2A (carbonate) | 7.6 | TNBC, urothelial cancer |
IMMU-130 | CEACAM5 | pH-sensitive (maleimide) | 7–8 | Colorectal cancer |
IMMU-140 | HLA-DR | Cathepsin-cleavable | 7–8 | Hematologic malignancies |
The carboxyl group allows controlled payload release through hydrolysis or enzymatic cleavage, minimizing systemic SN38 exposure. This design mitigates irinotecan’s limitations (e.g., dependence on hepatic activation) and reduces glucuronidation-related toxicity [1] [10].
SN38 emerged from the camptothecin (CPT) scaffold, a TOP1 inhibitor isolated from Camptotheca acuminata in 1966. CPT’s clinical utility was limited by poor solubility and toxicity, leading to semi-synthetic analogs:
Despite its potency, SN38’s clinical translation was hampered by:
The C10 carboxyl group in SN38-COOH addresses three key limitations of native SN38:
Table 2: Impact of C10 Modification on SN38 Properties
Property | Native SN38 | SN38-COOH Conjugates |
---|---|---|
Lactone Stability (pH 7.4) | 22% remains after 12h | >88% remains after 12h |
Water Solubility | <1 µg/mL | Enhanced via PEG linkers |
Conjugation Site | N/A | Site-specific (C10 carboxyl) |
Bystander Effect | Limited | Enabled by membrane-permeable linkers |
Aptamer-Drug Conjugates: Carboxyl-directed linkages improve tumor targeting in SLFN11-expressing models [2].
Improved Solubility and Bioavailability:Conjugation to hydrophilic linkers (e.g., polyethylene glycol) enhances solubility. SN38-TS (tocopherol succinate conjugate) nanoassemblies achieve 203 mg/mL solubility versus 0.1 mg/mL for free SN38 [5] [9]. This allows higher drug loading in nanocarriers (e.g., 15–20% w/w in liposomes) and tumor-selective activation via hydrolytic/enzymatic cleavage [2] [5].
Table 3: SN38-COOH Derivatives in Non-ADC Delivery Systems
Derivative | Delivery Platform | Key Advantage | Reference |
---|---|---|---|
SN38-TS | PEGylated nanoparticles | Rapid activation in lysosomes | [5] |
OEG-SN38 | Self-assembled micelles | Sustained release (4.71% in 35h) | [2] |
mPEO-b-PBCL/SN38 | Polymeric micelles | Enhanced cellular uptake | [2] |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3